

Application Notes: Sulfiding of Hydrotreating Catalysts with Di-tert-butyl Disulfide (DTBDS)

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Compound of Interest

Compound Name: *Di-tert-butyl disulfide*

Cat. No.: *B089511*

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These application notes provide a comprehensive overview and detailed protocol for the in-situ sulfiding of hydrotreating catalysts using **di-tert-butyl disulfide** (DTBDS). Proper sulfiding is a critical step to convert the inactive metal oxide forms of the catalyst (e.g., CoMo, NiMo) into their active metal sulfide state, which is essential for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) reactions.^{[1][2][3]}

DTBDS, also commercially known as tertiary-butyl polysulfide (TBPS), is an effective liquid sulfiding agent valued for its safety profile and controlled decomposition.^{[2][4]} Compared to other agents like dimethyl disulfide (DMDS), DTBDS has a higher flash point and a lower decomposition temperature, which can reduce the risk of metal reduction and shorten the sulfiding process.^{[5][6]}

Key Advantages of Di-tert-butyl Disulfide (DTBDS)

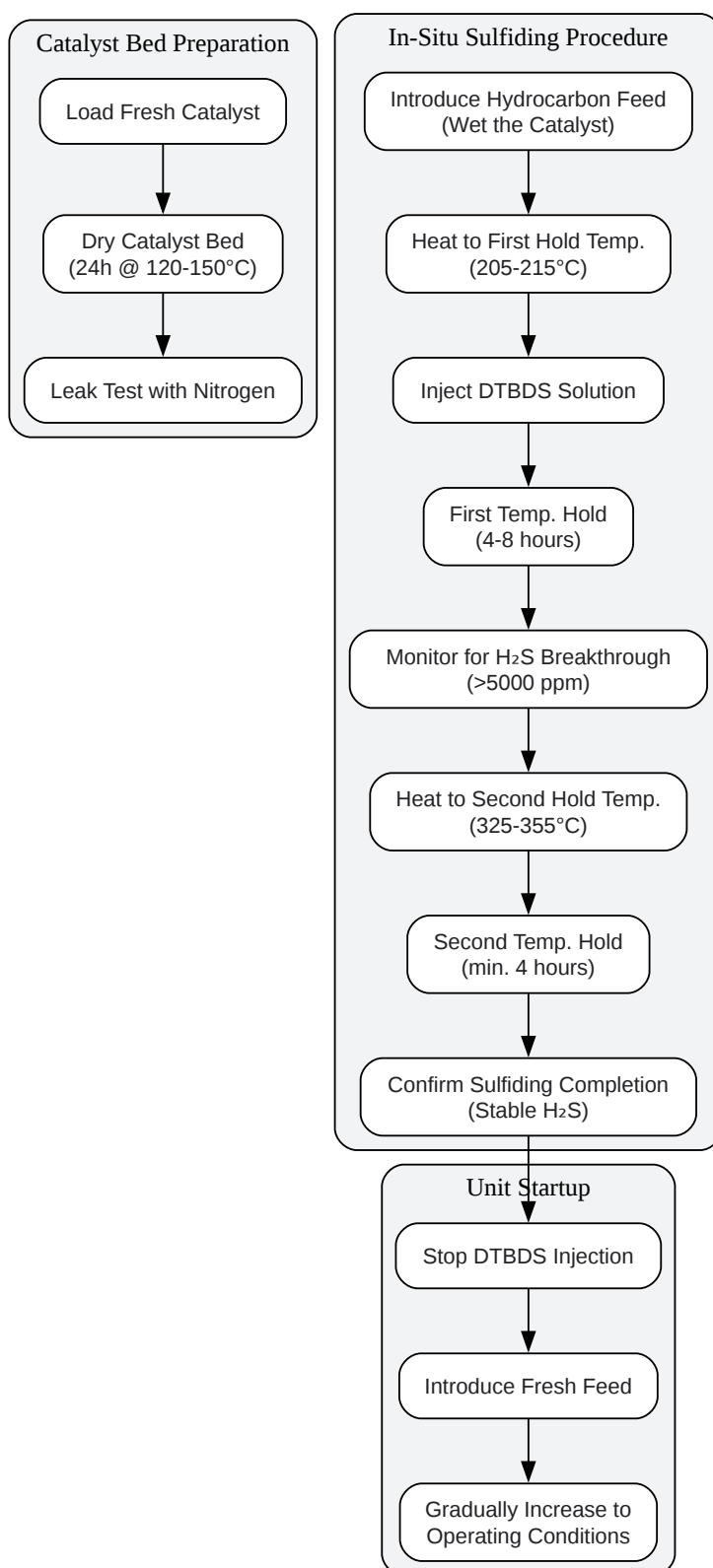
- **Enhanced Safety:** DTBDS is not classified as a flammable material and possesses a higher flash point (100°C) compared to DMDS (16°C), making it safer to handle and transport.^{[4][6]}
- **Lower Decomposition Temperature:** DTBDS begins to decompose and release H₂S at a lower temperature (as low as 160°C or 320°F) than DMDS, which can mitigate the risk of premature reduction of the metal oxides on the catalyst.^{[6][7]}

- **Cleaner Byproducts:** The primary hydrocarbon byproduct of DTBDS decomposition is isobutane, which is less likely to dilute the hydrogen in the recycle gas compared to the methane produced from DMDS.[\[5\]](#)[\[7\]](#)
- **Reduced Odor:** DTBDS has a diesel-like odor, which is often considered more tolerable in a refinery environment than the foul odor of mercaptans associated with DMDS.[\[4\]](#)

Data Presentation: Comparison of Sulfiding Agents

| Parameter | Di-tert-butyl Disulfide (DTBDS/TBPS) | Dimethyl Disulfide (DMDS) |
|-----------------------------|--|---|
| Sulfur Content | ~54% | ~68% |
| Flash Point | 100°C (212°F) | 16°C (61°F) |
| Initial Decomposition Temp. | ~160°C (320°F) | ~200°C (392°F) |
| Primary Byproducts | H ₂ S, Isobutane, Isobutene | H ₂ S, Methane, Methyl Mercaptan |
| Classification | Non-flammable liquid | Flammable liquid |

Experimental Workflow Diagram



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Caption: Logical workflow for the in-situ sulfiding of hydrotreating catalysts.

Detailed Experimental Protocol

This protocol outlines a general procedure for the liquid-phase in-situ sulfiding of a hydrotreating catalyst bed using DTBDS. Note: Always consult and adhere to the specific procedures provided by the catalyst manufacturer, as they are tailored to their product.[\[1\]](#)

1. Catalyst Loading and Reactor Preparation

1.1. Catalyst Loading: Load the fresh or regenerated hydrotreating catalyst (in its oxide state) into the reactor as per standard procedures.

1.2. Drying: Dry the catalyst bed to remove any moisture. This is typically done by circulating nitrogen or hydrogen at a temperature of 120-150°C for approximately 24 hours.

1.3. Pressure and Leak Test: Pressurize the system with nitrogen to the target operating pressure and perform a thorough leak test of the entire reactor loop. Following the leak test, de-pressurize and purge the system with hydrogen to reduce oxygen content to less than 1%.
[\[1\]](#)

2. Catalyst Wetting and Initial Heat-up

2.1. Feed Introduction: Introduce a straight-run hydrocarbon feed (e.g., gas oil) to the reactor to completely wet the catalyst bed.[\[1\]](#) The use of straight-run feeds is crucial to avoid olefins that can lead to coking.[\[1\]](#)

2.2. System Pressurization: Establish hydrogen circulation and pressurize the reactor to the desired operating pressure, typically between 1 and 5 MPa.[\[8\]](#)

2.3. Initial Heating: Begin heating the reactor at a controlled rate (e.g., 15-20°C per hour) to the first temperature hold.[\[1\]](#)

3. Sulfiding - First Stage (Low Temperature Hold)

3.1. DTBDS Injection: Once the catalyst bed inlet temperature reaches the initial decomposition range for DTBDS, typically 205-215°C (400-420°F), begin injecting the DTBDS solution into the hydrocarbon feed.[\[5\]](#)[\[7\]](#) The injection point should be as close to the catalyst bed as possible to prevent fouling in the preheating section.[\[5\]](#)

3.2. First Temperature Hold: Maintain the reactor temperature at this plateau (205-215°C) for a period of 4 to 8 hours.[3][5] This initial hold allows for the partial sulfiding of the catalyst.

3.3. Monitoring H₂S Breakthrough: Continuously monitor the H₂S concentration in the recycle gas. "Breakthrough" is indicated by a sharp increase in H₂S levels, typically exceeding 5000 ppm, signifying that the initial demand for sulfur by the catalyst is being met.[5] Water, a byproduct of the sulfiding reaction, will also begin to appear in the high-pressure separator.[1][3]

4. Sulfiding - Second Stage (High Temperature Hold)

4.1. Second Heating Ramp: After H₂S breakthrough is confirmed, increase the reactor temperature at a controlled rate to the second sulfiding plateau, which is typically in the range of 325-355°C (620-670°F).[1][5]

4.2. Second Temperature Hold: Hold the temperature at this level for a minimum of 4 hours.[5] During this phase, the sulfiding process is completed.

4.3. Completion Criteria: Sulfiding is considered complete when the H₂S concentration in the recycle gas stabilizes (i.e., the outlet concentration is approximately the same as the inlet) and water production in the separator ceases.[1]

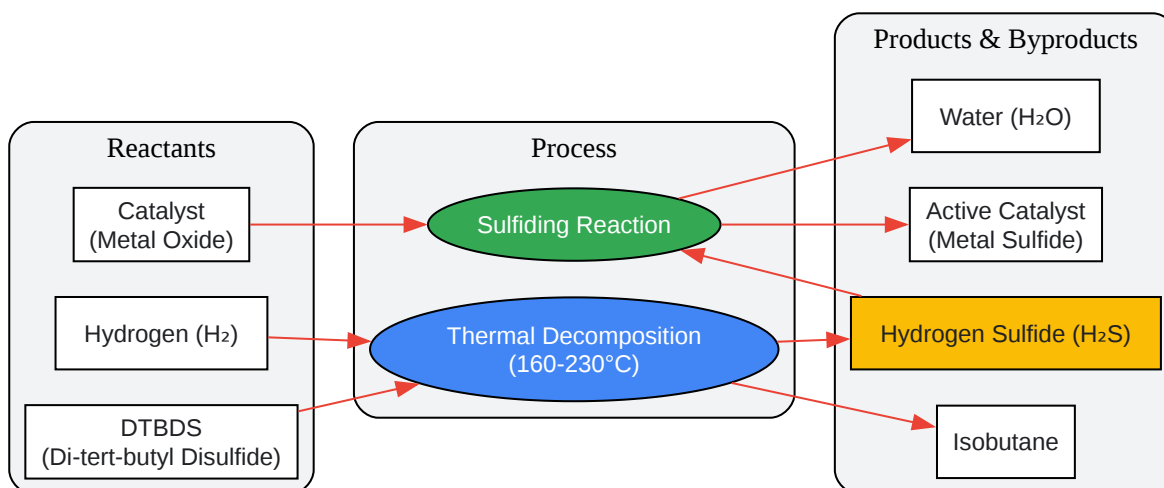
5. Post-Sulfiding and Unit Startup

5.1. Stop Injection: Once the sulfiding process is complete, stop the injection of DTBDS.

5.2. Introduce Fresh Feed: Gradually introduce the fresh process feed into the unit, while phasing out the straight-run sulfiding oil.

5.3. Achieve Operating Conditions: Slowly bring the reactor to its final operating temperature and pressure to begin the hydrotreating process.

Signaling Pathway Diagram



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Caption: Decomposition pathway of DTBDS for catalyst activation.

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